
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- is a compound that has been gaining attention in scientific research due to its unique structure and potential applications.
Applications De Recherche Scientifique
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- has been studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antitumor activity against various cancer cell lines. Additionally, it has been investigated for its potential use as a catalyst in organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- is not fully understood. However, it is believed to exert its antimicrobial and antitumor effects by disrupting cellular membranes and inhibiting DNA synthesis.
Biochemical and Physiological Effects
Studies have shown that 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- can induce apoptosis (programmed cell death) in cancer cells, while having minimal toxicity to normal cells. It has also been shown to inhibit biofilm formation in bacteria, which is a major factor in antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- in lab experiments is its high purity and yield. Additionally, its unique structure and potential applications make it a valuable tool for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)-. One area of interest is its potential use as a catalyst in organic synthesis reactions. Additionally, further studies on its mechanism of action and potential therapeutic applications could lead to the development of new antimicrobial and antitumor agents. Finally, investigating its effects on biofilm formation could lead to the development of new strategies for combating antibiotic resistance.
Méthodes De Synthèse
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- involves the reaction of 1,3-dioxolane with triethylamine and germanium tetrachloride, followed by the addition of 1-bromo-2-methylpropane. This method has been reported to yield high purity and yield of the compound.
Propriétés
Numéro CAS |
100446-86-4 |
|---|---|
Nom du produit |
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- |
Formule moléculaire |
C7H14BrGeNO3 |
Poids moléculaire |
312.72 g/mol |
Nom IUPAC |
1-(bromomethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H14BrGeNO3/c8-7-9-11-4-1-10(2-5-12-9)3-6-13-9/h1-7H2 |
Clé InChI |
VCSGYKBNZFQMHA-UHFFFAOYSA-N |
SMILES |
C1CO[Ge]2(OCCN1CCO2)CBr |
SMILES canonique |
C1CO[Ge]2(OCCN1CCO2)CBr |
Autres numéros CAS |
100446-86-4 |
Synonymes |
2-(bis(2-hydroxyethyl)amino)ethanol, bromomethylgermanium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



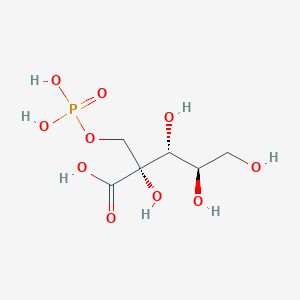
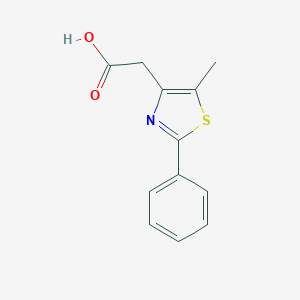


![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)
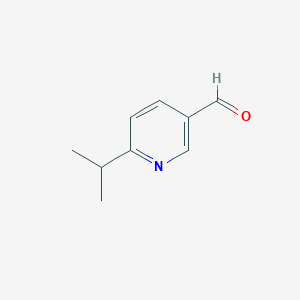
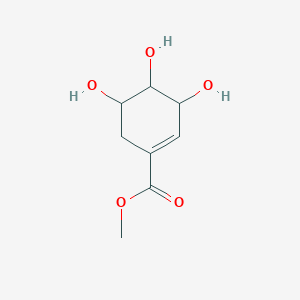

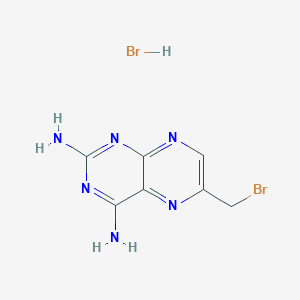
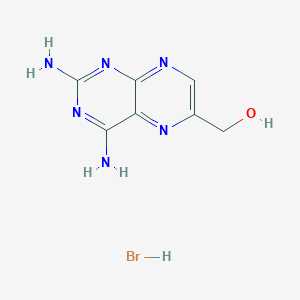


![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)
